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Compound Focus: Trimethoprim lactate

CAS No.: 23256-42-0

Cat. No.: S615757

Introduction and Chemical Profile

Trimethoprim lactate represents a pharmaceutical formulation of the broad-spectrum antibacterial agent
trimethoprim, where the parent compound is complexed with lactic acid to enhance solubility and
bioavailability for various research and potential clinical applications. As a diaminopyrimidine derivative,
trimethoprim lactate maintains the core antibacterial properties of trimethoprim while offering improved
physicochemical characteristics for experimental systems. The compound functions as a potent antifolate
antibacterial that specifically targets the enzyme dihydrofolate reductase (DHFR), a critical component in

the folate biosynthesis pathway essential for microbial survival and proliferation.

The molecular foundation of trimethoprim lactate consists of the trimethoprim structure—characterized by
a 2,4-diaminopyrimidine ring and a trimethoxybenzyl group—combined with lactate counterions. This
combination yields a compound with molecular formula C14H18N403-C3HeO3 and a molecular weight of
380.40 g/mol [1]. The lactate salt form displays enhanced aqueous solubility compared to the base
compound, facilitating its use in various experimental protocols while maintaining the same molecular

mechanism of action against bacterial DHFR.

Table 1: Chemical and Physicochemical Properties of Trimethoprim Lactate
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Property Description

CAS Number 23256-42-0 [1]
Molecular Formula C14H18N403-C3HeOs3 [1]
Molecular Weight 380.40 g/mol [1]

Parent Compound Structure 5-[(3,4,5-Trimethoxyphenyl)methyl]pyrimidine-2,4-diamine [2]

IUPAC Name 2,4-Diamino-5-(3,4,5-trimethoxybenzyl)pyrimidine lactate salt [1]
Purity Specifications =>99% [1]
Primary Application Antibacterial agent for research use [1]

Molecular Mechanism of Action

Folate Metabolism and DHFR Function

The molecular target of trimethoprim lactate is dihydrofolate reductase (DHFR), a essential enzymatic
component in the folate metabolic pathway that catalyzes the NADPH-dependent reduction of
dihydrofolate (DHF) to tetrahydrofolate (THF) [2]. This conversion represents a critical step in
maintaining intracellular pools of THF, a vital cofactor required for one-carbon transfer reactions in the
synthesis of purines, thymidylate, and several amino acids [3]. Without sufficient THF, microorganisms
cannot synthesize DNA, RNA, and proteins, ultimately leading to cessation of growth and cellular death. The
folate pathway therefore represents an attractive target for antimicrobial interventions, with DHFR inhibition

serving as an effective strategy for impeding bacterial proliferation.

Structural Basis of DHFR Inhibition

Trimethoprim lactate functions as a competitive inhibitor that binds reversibly to the active site of

bacterial DHFR, effectively blocking the binding of the natural substrate dihydrofolate [2]. The inhibitory
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activity derives from specific structural interactions between the drug and key residues within the enzyme's

active site:

e The diaminopyrimidine core of trimethoprim forms four direct hydrogen bonds with DHFR residues:
two with the side chain of Asp27, and one each with the main chain atoms of Leu5 and Phe92 [2].

¢ Additional water-mediated hydrogen bonds exist between the inhibitor and Thr111, further
stabilizing the enzyme-inhibitor complex [2].

e The trimethoxyphenyl group engages in extensive van der Waals interactions with hydrophobic
residues in the active site, including Leu5, Val6, Ala7, Val31, and Phe92 [2].

e The binding affinity is significantly enhanced when NADPH is co-bound in the adjacent site, with the
nicotinamide ring of NADPH forming favorable van der Waals contacts with the trimethoprim
molecule, increasing inhibitory potency by up to 400-fold in some bacterial species [2].

The following diagram illustrates the key molecular interactions between trimethoprim and the active site of

bacterial DHFR:
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Figure 1: Molecular Interactions Between Trimethoprim and Bacterial DHFR Active Site

Selectivity for Bacterial DHFR

© 2026 Smolecule. All rights reserved. 3/10 Tech Support


https://pdb101.rcsb.org/global-health/antimicrobial-resistance/drugs/antibiotics/folate-synthesis/dihydrofolate-reductase/diaminopyrimidine/trimethoprim/trimethoprim
https://pdb101.rcsb.org/global-health/antimicrobial-resistance/drugs/antibiotics/folate-synthesis/dihydrofolate-reductase/diaminopyrimidine/trimethoprim/trimethoprim
https://pdb101.rcsb.org/global-health/antimicrobial-resistance/drugs/antibiotics/folate-synthesis/dihydrofolate-reductase/diaminopyrimidine/trimethoprim/trimethoprim
https://pdb101.rcsb.org/global-health/antimicrobial-resistance/drugs/antibiotics/folate-synthesis/dihydrofolate-reductase/diaminopyrimidine/trimethoprim/trimethoprim
https://www.smolecule.com/products/s615757?utm_src=pdf-body-img
https://www.smolecule.com/products/s615757?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Theoretical Framework & Proof-of-Concept

S m O | e C u | e Specifications & Pricing

A crucial aspect of trimethoprim's therapeutic utility is its differential binding affinity for bacterial versus
mammalian DHFR enzymes. The inhibitor exhibits approximately 60,000-fold greater affinity for bacterial
DHFR compared to the human enzyme [4]. This remarkable selectivity arises from structural differences in

the active site regions:

e Bacterial DHFR active sites contain smaller hydrophobic residues that accommodate the
trimethoxyphenyl group of trimethoprim more effectively [5].

¢ Mammalian DHFR enzymes have bulkier residues in corresponding positions that create steric
hindrance, reducing trimethoprim binding affinity [5].

e Specific active site residues at positions 35 and 64 in human DHFR significantly impact inhibitor
binding, with mutations at these positions altering trimethoprim affinity [5].

This selective inhibition allows trimethoprim lactate to effectively target bacterial cells while minimizing
toxicity to human host cells, representing a prime example of therapeutic targeting in antimicrobial drug

development.

Quantitative Biochemical Characterization

Binding Affinity and Kinetic Parameters

The inhibitory potency of trimethoprim lactate against DHFR can be quantitatively characterized through
various biochemical parameters that reflect its binding affinity and enzymatic inhibition. These quantitative
measurements provide critical insights for structure-activity relationship studies and drug development

efforts:

Table 2: Kinetic and Binding Parameters of Trimethoprim Against DHFR

Parameter Value Organism Source
ICso 20.4 nM E. coli [2]
Ki 0.165 nM E. coli [2]
Ki 49 nM P. jirovecii [5]
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Parameter Value Organism Source
Ki 4093 nM Human [5]
Selectivity Ratio (hnDHFR/pjDHFR) 84-fold - [5]
Selectivity Ratio (hDHFR/bacterial DHFR) ~60,000-fold - [4]

Pharmacokinetic Profile

The functional activity of trimethoprim lactate is influenced by its pharmacokinetic properties, which

determine its bioavailability and distribution to target sites:

Table 3: Pharmacokinetic Properties of Trimethoprim

Parameter Value Source
Oral Bioavailability 90-100% [4]
Protein Binding 44% [4] [6]
Metabolism Hepatic (CYP2C9, CYP3A4) [6] [2]
Elimination Half-life 8-12 hours [4]
Renal Excretion 50-60% (80% unchanged) [4] [6]
Time to Peak Concentration (Tmax) 1-4 hours [6]

Experimental Analysis Methodologies

Crystallographic Structural Determination
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X-ray crystallography serves as the principal method for elucidating the structural basis of trimethoprim

lactate binding to DHFR at atomic resolution. The experimental workflow involves:

¢ Protein Expression and Purification: Recombinant DHFR is expressed in E. coli systems and
purified using affinity chromatography followed by size exclusion chromatography to achieve
homogeneity [5].

¢ Crystallization: The purified DHFR protein is concentrated to approximately 9 mg/mL in phosphate
buffer (pH 6.9-7.5) with ammonium sulfate as precipitant. Crystals are grown via vapor diffusion at 14-
20°C [5].

e Complex Formation: For co-crystallization, DHFR is incubated with a 10:1 molar excess of both
NADPH and trimethoprim for one hour on ice prior to crystallization setup [5].

¢ Data Collection and Structure Determination: Diffraction data is collected at synchrotron sources
(e.g., SSRL beamline 9-2) or home sources (Rigaku R-axis detectors). Structures are solved by
molecular replacement using existing DHFR coordinates as search models [5].

This methodology enabled the discovery of a novel secondary binding site for trimethoprim in mutant
human DHFR enzymes, where a second trimethoprim molecule binds in a subpocket involving Phe64 [5].
This unexpected finding demonstrates the potential for additional inhibitory mechanisms beyond classical

active site occupation.

Enzyme Kinetics and Inhibition Assays

Enzyme kinetic studies provide quantitative data on trimethoprim lactate's inhibitory potency and

mechanism. Standard protocols include:

e Spectrophotometric Assays: Continuous monitoring of NADPH oxidation at 340 nm during the
DHFR-catalyzed reduction of dihydrofolate to tetrahydrofolate [2] [5].

¢ Inhibition Constant (Ki) Determination: Measurement of initial reaction rates at varying
concentrations of both substrate (dihydrofolate) and inhibitor (trimethoprim lactate) followed by
global fitting to appropriate inhibition models [5].

¢ Selectivity Assessment: Comparative Ki determinations against DHFR enzymes from different
species (bacterial, fungal, mammalian) to quantify therapeutic index [5].

The experimental workflow for comprehensive characterization of DHFR inhibition is illustrated below:
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Figure 2: Experimental Workflow for DHFR Inhibition Analysis
Resistance Mechanisms and Clinical Implications

Molecular Basis of Resistance

Bacterial resistance to trimethoprim lactate develops through several well-characterized molecular

mechanisms that undermine its inhibitory efficacy:

¢ Target Site Mutations: Amino acid substitutions in DHFR (e.g., Phe98Tyr in E. coli) that reduce drug
binding affinity while maintaining enzymatic function through altered catalytic properties or structural
stability [7].

e Overexpression of DHFR: Gene amplification or upregulation of DHFR expression increases
intracellular enzyme concentration, effectively diluting the inhibitor and requiring higher drug
concentrations for inhibition [6].

¢ Acquisition of Resistant DHFR Variants: Horizontal transfer of plasmid-encoded resistant DHFR
genes (e.g., dfrA, dfrB series) that exhibit naturally lower affinity for trimethoprim while preserving
catalytic function [7].

o Efflux Pump Activation: Upregulation of bacterial efflux systems that reduce intracellular
trimethoprim accumulation, though this represents a secondary mechanism for trimethoprim
resistance [7].

These resistance mechanisms highlight the remarkable bacterial adaptability and evolutionary pressure

exerted by antimicrobial usage, necessitating ongoing drug discovery efforts to overcome resistant strains.
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Synergistic Combinations

To enhance efficacy and counter resistance development, trimethoprim lactate is frequently employed in

synergistic drug combinations:

¢ Trimethoprim-Sulfamethoxazole (TMP-SMX): The classic combination where sulfamethoxazole
inhibits dihydropteroate synthase, the preceding enzyme in the folate pathway, creating dual blockade
of tetrahydrofolate synthesis [4] [2].

e Trimethoprim-Polymyxin B: In ophthalmic formulations, this combination extends coverage to gram-
negative organisms through polymyxin B's membrane-disrupting activity [6].

¢ Trimethoprim-Rifampin: Concurrent administration targets both folate metabolism and RNA
transcription, particularly valuable for combating resistant organisms.

The synergistic effect of TMP-SMX combination derives from sequential pathway inhibition that depletes
tetrahydrofolate more effectively than either agent alone, resulting in bactericidal activity against many

pathogens where each component demonstrates only bacteriostatic activity individually [4].

Conclusion and Research Applications

Trimethoprim lactate serves as a prototypical DHFR inhibitor that continues to provide valuable insights
into enzyme inhibition mechanisms, structure-based drug design, and antimicrobial resistance. Its well-
characterized molecular interactions with bacterial DHFR establish a foundation for developing next-
generation antifolate agents with improved potency and resistance profiles. Current research applications

include:

e Structural Biology Studies: Investigating enzyme-ligand interactions and conformational dynamics
of DHFR inhibition [5].

¢ Medicinal Chemistry Optimization: Using the trimethoprim scaffold to develop analogs with
enhanced properties against resistant DHFR variants [2].

e Combination Therapy Development: Exploring synergistic partnerships with other antimicrobial
agents to overcome established resistance mechanisms [4] [6].

e Chemical Biology Tools: Employing trimethoprim-based probes for studying folate metabolism in
cellular systems [1] [3].
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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